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molecular formula C7H2F3N B1209073 2,4,5-Trifluorobenzonitrile CAS No. 98349-22-5

2,4,5-Trifluorobenzonitrile

Cat. No. B1209073
M. Wt: 157.09 g/mol
InChI Key: DLKNOGQOOZFICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

n-Butyllithium solution (1.6 M in hexanes, 8.75 mL, 14 mmol) was added dropwise to a solution of methyl methylthiomethyl sulfoxide (1.58 g, 12.7 mmol) in THF (25 mL) at −78° C. After 30 minutes at −78° C., 2,4,5-trifluorobenzonitrile (commercial, 1 g, 6.35 mmol) was added dropwise. The solution was then allowed to warm to room temperature, and stirred for 18 hours under a nitrogen atmosphere. The deep red reaction mixture was poured into water (75 mL), and extracted with EtOAc (2×75 mL). The combined organics were dried over magnesium sulphate and evaporated to yield a brown oil. The oil was redissolved in THF (15 mL) and concentrated sulphuric acid (4.1 mL, 77.2 mmol) and water (4 mL) were added. After stirring for 5 hours the reaction was quenched with saturated aqueous sodium bicarbonate (30 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were dried over magnesium sulphate, and evaporated to yield a brown oil, which was purified by silica gel chromatography eluting with 50% heptane in DCM to afford the title compound as a yellow oil (280 mg, 26%).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
26%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CSCS(C)=O.[F:12][C:13]1[CH:20]=[C:19](F)[C:18]([F:22])=[CH:17][C:14]=1[C:15]#[N:16].S(=O)(=O)(O)O.C1C[O:31][CH2:30]C1>O>[F:12][C:13]1[CH:20]=[C:19]([CH:30]=[O:31])[C:18]([F:22])=[CH:17][C:14]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
8.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.58 g
Type
reactant
Smiles
CSCS(=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The deep red reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
STIRRING
Type
STIRRING
Details
After stirring for 5 hours the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium bicarbonate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 50% heptane in DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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